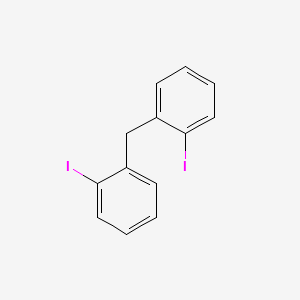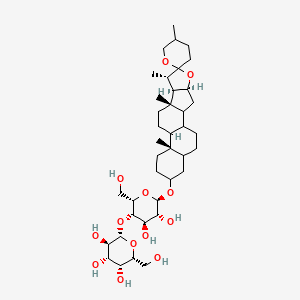
Yuccoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yuccoside B is a steroidal saponin glycoside isolated from the roots of Yucca filamentosa. It is known for its bioactive properties and is part of a larger group of saponins found in various species of the Yucca genus. These compounds have been traditionally used in medicinal practices and have gained attention for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Yuccoside B can be isolated from the methanolic extract of Yucca filamentosa roots. The extraction process involves several steps, including solvent extraction, purification, and crystallization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Yucca plants. The process includes harvesting the roots, drying, and grinding them into a fine powder. The powder is then subjected to solvent extraction, usually with methanol, followed by purification using chromatographic methods. The final product is obtained through crystallization and drying .
Chemical Reactions Analysis
Types of Reactions
Yuccoside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound.
Scientific Research Applications
Yuccoside B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure and reactivity of steroidal saponins.
Biology: Investigated for its potential anti-inflammatory, antifungal, and antibacterial properties.
Industry: Utilized as a surfactant additive in beverages, animal feed, cosmetics, and agricultural products.
Mechanism of Action
The mechanism of action of Yuccoside B involves its interaction with various molecular targets and pathways. It is known to inhibit the nuclear transcription factor NF-kappaB, which plays a crucial role in the inflammatory response. By inhibiting this pathway, this compound can reduce the production of inflammatory mediators like nitric oxide and cytokines . Additionally, its antioxidant properties help in scavenging free radicals, further contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Yuccoside B is unique among steroidal saponins due to its specific glycosidic linkage and bioactive properties. Similar compounds include:
Compared to these compounds, this compound has shown a broader range of bioactivities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
CAS No. |
41679-10-1 |
|---|---|
Molecular Formula |
C39H64O13 |
Molecular Weight |
740.9 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(4S,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-35-33(46)31(44)34(27(16-41)50-35)51-36-32(45)30(43)29(42)26(15-40)49-36/h18-36,40-46H,5-17H2,1-4H3/t18?,19-,20?,21?,22?,23?,24?,25-,26+,27-,28-,29-,30-,31+,32+,33+,34+,35+,36-,37-,38-,39?/m0/s1 |
InChI Key |
GUSVHVVOABZHAH-UQQKPTLXSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](CC3[C@@]2(CCC4C3CCC5[C@@]4(CCC(C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)O)C)C)OC18CCC(CO8)C |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



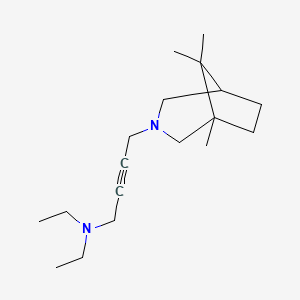
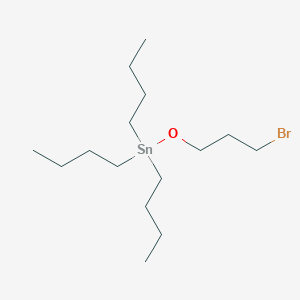
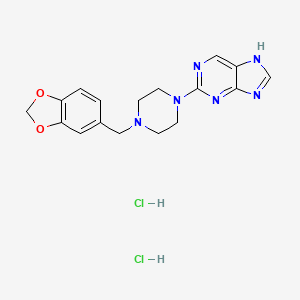
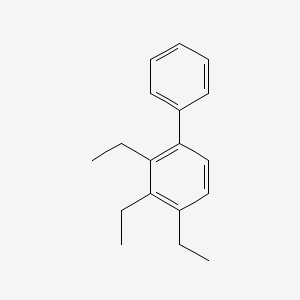
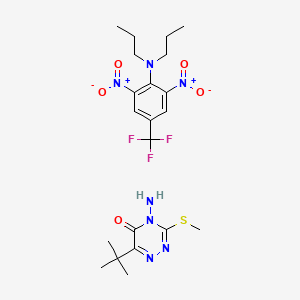
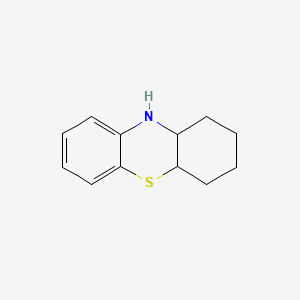
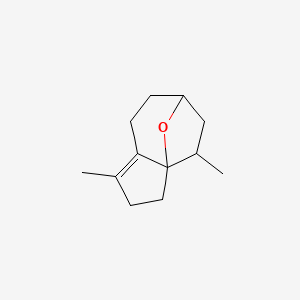
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
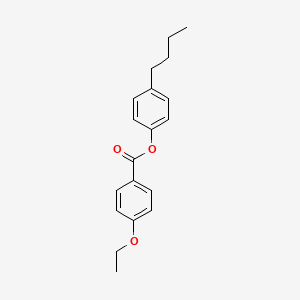
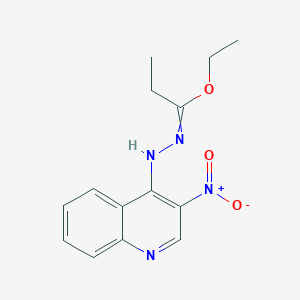
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
